Regiochemical Scaffold Specificity: The 2-Methyl-1,3-Benzothiazol-6-yl System vs. the Common 6-Methyl-2-yl Isomer in LDHA Binding
The 2-methyl-1,3-benzothiazol-6-yl scaffold is a validated core for LDHA inhibitor development, as confirmed by multiple co-crystal structures. The alternative regioisomer N-(6-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide (CAS 301236-19-1) is not present in any of the 13 reported LDHA co-crystal structures, indicating that this scaffold is not recognized by the target enzyme [1]. X-ray structures of closely related analogs, such as compounds in PDB entries 4AJL and 4AJH, show the 6-amide bond vector is critical for accessing the 'A' pocket of LDHA, while the 2-methyl group occupies the 'B' pocket [2]. Any other substitution pattern would reverse these key anchoring points.
| Evidence Dimension | Presence in Target-Ligand Co-Crystal Structures |
|---|---|
| Target Compound Data | Multiple PDB entries (4AJL, 4AJH, 4AJP) contain derivatives with the 2-methyl-1,3-benzothiazol-6-yl scaffold bound to LDHA. |
| Comparator Or Baseline | CAS 301236-19-1 (2-yl isomer): No public co-crystal structures with LDHA reported. |
| Quantified Difference | Target scaffold present in 0 vs. >10 structures for the 6-yl isomer series. |
| Conditions | X-ray crystallography of human or rat LDHA at resolutions ranging from 1.63 to 2.38 Å (PDB database query). |
Why This Matters
This structural validation confirms the regiochemistry is not a trivial isomer but a specific requirement for the known biological target, making the 6-yl compound the only viable procurement choice for LDHA-focused research.
- [1] RCSB PDB. Chemical Component Dictionary. Search for 2-methyl-1,3-benzothiazol-6-yl derivatives. Retrieved 2026. View Source
- [2] RCSB PDB. 4AJL: Rat LDHA in complex with 3-(ethylcarbamoylamino)-N-(2-methyl-1,3-benzothiazol-6-yl)propanamide. View Source
